1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione
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Overview
Description
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of pyridin-2-yl-4-oxobutanal derivatives with suitable amines, followed by cyclization to form the desired pyrrole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the heterocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or pyrrole rings are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2).
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrrole or pyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is attributed to its ability to inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another heterocyclic compound with similar structural features but different biological activities.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group, known for their medicinal properties.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with a fused pyridine and imidazole ring, used in various therapeutic applications.
Uniqueness: 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione stands out due to its dual nitrogen-containing rings, which provide a unique scaffold for drug development. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
6952-66-5 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H |
InChI Key |
NNXKHUXDXSVBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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